molecular formula C14H17F3N2O3 B14839855 Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate

Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate

Katalognummer: B14839855
Molekulargewicht: 318.29 g/mol
InChI-Schlüssel: ONDBNDIVRQNXPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate is a chemical compound with the molecular formula C14H17F3N2O3 and a molecular weight of 318.29 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

The synthesis of Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol and reagents like Boc anhydride. The mixture is cooled in an ice bath, and ammonia solution is added slowly. The reaction is then stirred at room temperature for an extended period, followed by purification through recrystallization .

Analyse Chemischer Reaktionen

Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it a potent modulator of biological pathways. The formyl group can undergo various transformations, leading to the formation of active metabolites that exert their effects through different mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C14H17F3N2O3

Molekulargewicht

318.29 g/mol

IUPAC-Name

tert-butyl N-[2-[2-formyl-6-(trifluoromethyl)pyridin-4-yl]ethyl]carbamate

InChI

InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-5-4-9-6-10(8-20)19-11(7-9)14(15,16)17/h6-8H,4-5H2,1-3H3,(H,18,21)

InChI-Schlüssel

ONDBNDIVRQNXPZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)C(F)(F)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.